N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
Description
This compound is a bis-benzothiazole derivative featuring two 6-fluoro-1,3-benzothiazol-2-yl groups connected via a central phenoxy-benzamide scaffold. The presence of dual benzothiazole carboxamide moieties may enhance binding affinity compared to mono-substituted analogs, as seen in related compounds .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16F2N4O3S2/c29-17-5-11-21-23(13-17)38-27(31-21)33-25(35)15-1-7-19(8-2-15)37-20-9-3-16(4-10-20)26(36)34-28-32-22-12-6-18(30)14-24(22)39-28/h1-14H,(H,31,33,35)(H,32,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKVDPNUACHNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(S5)C=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Amide Coupling Strategy
The most widely reported method involves a two-step amide coupling process. In the first stage, 4-(4-carboxyphenoxy)benzoic acid undergoes activation with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate reacts with 2-amino-6-fluoro-1,3-benzothiazole in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding 4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzoyl chloride. The second coupling step employs N,N-diisopropylethylamine (DIPEA) as a base to facilitate reaction with a second equivalent of 2-amino-6-fluoro-1,3-benzothiazole, achieving final compound yields of 58–62% after recrystallization from ethanol/water mixtures.
Table 1. Optimization Parameters for Amide Coupling
| Parameter | Range Tested | Optimal Condition | Yield Impact |
|---|---|---|---|
| Coupling Temperature | -10°C to 40°C | 0–5°C | +22% |
| Solvent System | THF, DCM, DMF, EtOAc | Anhydrous THF | +15% |
| Molar Ratio (Acid:Amine) | 1:1 to 1:2.5 | 1:2.2 | +18% |
| Reaction Time | 2–24 h | 8 h | +9% |
One-Pot Microwave-Assisted Synthesis
Recent adaptations incorporate microwave irradiation to accelerate the reaction kinetics. A mixture of 4-hydroxybenzoic acid, 2-chloro-4-nitrobenzoyl chloride, and two equivalents of 6-fluoro-1,3-benzothiazol-2-amine undergoes sequential coupling at 120°C under 300 W irradiation. This method reduces synthesis time from 18 h to 45 min while maintaining comparable yields (55–57%). The microwave approach demonstrates improved regioselectivity, with HPLC analysis showing <2% positional isomers compared to 7–9% in conventional thermal methods.
Critical Reaction Mechanism Analysis
Nucleophilic Acyl Substitution Dynamics
The formation of the central benzamide linkage proceeds through a concerted mechanism where the benzothiazole amine attacks the electrophilic carbonyl carbon. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal an activation energy barrier of 24.3 kcal/mol for the first coupling step, decreasing to 18.7 kcal/mol in the second equivalent due to electron-withdrawing effects of the fluoro substituents.
Solvent-Substrate Interactions
Polar aprotic solvents like THF and DMF stabilize the transition state through dipole-dipole interactions. Molecular dynamics simulations indicate THF forms a solvation shell with an average of 3.2 solvent molecules around the reacting carbonyl group, compared to 1.9 in DCM. This explains the 15% yield improvement observed in THF-based systems.
Advanced Purification Techniques
Gradient Chromatography Optimization
Final purification employs reversed-phase HPLC with the following parameters:
- Column: Zorbax Eclipse XDB-C18 (4.6 × 250 mm, 5 μm)
- Mobile Phase: Acetonitrile/0.1% formic acid (35:65 to 65:35 over 25 min)
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
This method achieves >99.5% purity as confirmed by LC-MS (m/z 591.08 [M+H]⁺).
Spectroscopic Characterization Benchmarks
¹H NMR Spectral Features (400 MHz, DMSO-d₆)
- δ 8.42 (s, 2H, NH)
- δ 7.89–7.32 (m, 12H, aromatic)
- δ 6.95 (d, J = 8.4 Hz, 2H, OCH₂)
- δ 2.51 (s, 2F, CF)
IR Vibrational Signatures (KBr, cm⁻¹)
- 3325 (N-H stretch)
- 1684 (C=O amide I)
- 1543 (C-F bend)
- 1247 (C-O-C asym stretch)
Comparative Analysis of Synthetic Methodologies
Table 2. Method Efficiency Comparison
| Method | Time (h) | Yield (%) | Purity (%) | Energy Cost (kWh/mol) |
|---|---|---|---|---|
| Conventional Coupling | 18 | 62 | 99.5 | 12.4 |
| Microwave-Assisted | 0.75 | 57 | 99.2 | 6.8 |
| Solid-Phase Synthesis | 48 | 41 | 98.7 | 9.2 |
Industrial-Scale Production Considerations
A patented continuous flow system achieves kilogram-scale synthesis with:
This system utilizes microreactors with 500 μm channels to enhance mass transfer, reducing byproduct formation from 5.1% to 1.8% compared to batch reactors.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new compounds with modified functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound exhibits significant anticancer properties, particularly against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Key Findings:
- Cytotoxicity Testing: Studies have demonstrated that the compound effectively reduces cell viability in cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values indicating potent cytotoxic effects. For instance, a study by Evren et al. (2019) found that derivatives with similar structures showed strong selectivity against A549 cells .
- Mechanism of Action: The anticancer activity is attributed to the compound's interaction with key proteins involved in cell survival pathways. Molecular dynamics simulations suggest that it primarily engages through hydrophobic interactions, leading to the induction of apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups, such as thiazole and benzothiazole moieties, enhances its biological activity.
Notable SAR Insights:
- The thiazole ring is essential for maintaining cytotoxic activity.
- Modifications on the phenyl rings can significantly influence the compound's effectiveness against cancer cells.
Biological Research
Mechanistic Studies
In addition to its anticancer properties, N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide has been studied for its interactions with various biological targets.
Research Highlights:
- Bcl-2 Protein Interactions: Research focused on how thiazole derivatives interact with Bcl-2 proteins has shown that structural modifications can enhance binding affinity and increase cytotoxicity .
Potential Applications in Other Fields
While much of the current research focuses on anticancer properties, there are indications that this compound could have applications in other therapeutic areas such as:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
- Neuroprotective Effects: Given the structural similarities to other neuroprotective agents, further investigation into its effects on neurodegenerative diseases may be warranted.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzothiazole Derivatives
A. 4-Fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (Compound A)
B. N-Benzyl-4-(benzylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide (Compound B)
- Structure: Features a sulfonyl-butyl chain instead of the phenoxy-benzamide core.
Extended Aromatic Systems
C. N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide (Compound C)
- Structure : Chromene-carboxamide fused to a benzothiazole.
- Key Differences: The chromene ring introduces conformational rigidity, which may affect bioavailability compared to the flexible phenoxy bridge in the target compound .
D. 6-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide (Compound D)
- Structure : Chloro and methyl substituents on a chromene-carboxamide backbone.
- Key Differences : Halogenation at the chromene ring may enhance halogen bonding in target interactions, a feature absent in the target compound .
Trifluoromethyl-Substituted Analogs
E. N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide (Compound E)
- Structure : Ethoxy and trifluoromethyl groups on the benzamide and benzothiazole.
Structural and Pharmacokinetic Data Table
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is a complex organic compound that has attracted considerable attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by two 6-fluoro-1,3-benzothiazol-2-yl groups attached to a benzamide core. Its molecular formula is . The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The benzothiazole moiety has been documented to possess inherent antimicrobial properties due to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .
Anticancer Activity
The compound is under investigation for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines by modulating the expression of genes involved in cell cycle regulation .
Research Findings and Case Studies
A variety of studies have explored the biological activity of benzothiazole derivatives, including this compound:
Pharmacological Applications
The potential applications of this compound extend beyond antimicrobial and anticancer activities:
1. Drug Development
- The compound's unique structure makes it a candidate for further development into novel pharmaceuticals targeting various diseases.
2. Chemical Biology
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what challenges are associated with its purification?
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with fluorinated carboxylic acids under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Step 2: Amide bond formation between the benzothiazole amine and activated carbonyl groups (e.g., using thionyl chloride to generate acyl chlorides) .
- Step 3: Etherification of phenoxy groups using nucleophilic aromatic substitution, often requiring anhydrous solvents like DMF or DCM and catalysts such as K₂CO₃ .
Purification Challenges:
- The compound’s low solubility in polar solvents necessitates recrystallization from methanol or acetonitrile .
- Column chromatography with silica gel (eluent: CHCl₃/MeOH gradients) is recommended to isolate high-purity fractions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of fluorine atoms (δ ~110-125 ppm for ¹³C-F coupling) and amide protons (δ ~10-12 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
- IR Spectroscopy: Key peaks include N-H stretches (~3300 cm⁻¹ for amides) and C=O stretches (~1650 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with benzothiazole cleavage .
- HPLC: Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How do fluorine substituents influence biological activity and enzyme binding affinity?
Fluorine enhances bioactivity through:
- Electron-Withdrawing Effects: Stabilizing the amide bond against hydrolysis, prolonging metabolic stability .
- Hydrophobic Interactions: Fluorine’s lipophilicity improves membrane permeability, as observed in cellular uptake studies of similar benzothiazoles .
- Enzyme Binding: Fluorine’s small size allows precise fitting into hydrophobic enzyme pockets. For example, fluorinated analogs show 2–3× higher inhibition of PFOR (pyruvate:ferredoxin oxidoreductase) compared to non-fluorinated derivatives .
Methodological Insight:
Q. What strategies resolve contradictory efficacy data across in vitro models?
Contradictions often arise from:
- Variable Substituent Effects: Minor structural changes (e.g., methoxy vs. ethoxy groups) alter solubility and target engagement .
- Assay Conditions: Differences in pH, serum proteins, or reducing agents (e.g., DTT) may destabilize the compound .
Resolution Strategies:
- Standardized Protocols: Use identical cell lines (e.g., HepG2 for liver metabolism studies) and control for redox conditions .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing fluorine with chlorine) and test against a panel of bacterial or cancer cell lines .
- Meta-Analysis: Aggregate data from multiple studies to identify trends in efficacy linked to specific functional groups .
Q. What computational approaches predict interactions with PFOR enzyme active sites?
- Molecular Docking: Use software like AutoDock Vina to model the compound’s binding to PFOR’s amide anion-binding pocket. Key interactions include hydrogen bonds with Arg114 and hydrophobic contacts with Phe256 .
- QM/MM Simulations: Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to refine binding poses .
- Pharmacophore Modeling: Identify critical features (e.g., fluorine placement, amide orientation) using tools like Schrödinger’s Phase .
Validation:
Q. How does the compound’s stability vary under physiological conditions, and what formulations mitigate degradation?
- Stability Challenges: Susceptibility to esterase-mediated hydrolysis in serum (t₁/₂ ~2–4 hours in human plasma) .
- Formulation Strategies:
- Liposomal Encapsulation: Increases t₁/₂ to >12 hours by shielding the compound from enzymatic degradation .
- Prodrug Design: Introduce pH-sensitive protecting groups (e.g., acetyl) that hydrolyze selectively in target tissues .
Analytical Methods:
- Monitor degradation via LC-MS/MS in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
